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Distinguishing Chalcocite and Djurleite: An In-
Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of copper(l) sulfide phases is critical in various scientific fields,
from materials science to geology. Among the numerous copper sulfide minerals, chalcocite
(Cuz2S) and djurleite (Cus1S1s) are two closely related phases that are notoriously difficult to
distinguish due to their similar physical and optical properties.[1][2] This technical guide
provides a comprehensive overview of the key distinguishing features of chalcocite and
djurleite, detailed experimental protocols for their differentiation, and a summary of their

gquantitative properties.

Fundamental Properties and Distinctions

Chalcocite and djurleite are both copper-rich sulfides that often coexist and can transform into
one another.[2][3] Their primary distinctions lie in their crystal structure and precise
stoichiometry. Low chalcocite, the stable form at room temperature, is monoclinic with a
composition very close to CuzS.[4] Djurleite is also monoclinic but has a slightly lower copper-
to-sulfur ratio, with a formula of Cus1Sie (approximately Cui.04S).[3][5] This subtle difference in
composition leads to distinct crystal structures, which is the most reliable basis for their
differentiation.
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Upon heating, both low chalcocite and djurleite undergo phase transitions to the disordered
hexagonal high chalcocite phase. However, these transitions occur at different temperatures,
providing a thermal method for their distinction. Low chalcocite transforms to high chalcocite at
approximately 103.5°C, while djurleite transforms at a lower temperature of around 93°C.[4]

Comparative Summary of Physical and Crystallographic
Properties

The following table summarizes the key quantitative data for low chalcocite and djurleite,
facilitating a direct comparison of their fundamental properties.

Property Low Chalcocite Djurleite
Chemical Formula Cuz2S Cus1Si16 (~Cu1.04S)
Crystal System Monoclinic Monoclinic

Space Group P21/c or Pc P21/n

Unit Cell Parameters

a=1525A,b=11.88A,c=
13.49 A, B=116.35°

a=26.90A b=1575Ac=
13.57 A, B=90.13°

Phase Transition T

~103.5°C (to high chalcocite)

~93°C (to high chalcocite)

Calculated Density

~5.80 g/cm?3

~5.75 g/cm3

Mohs Hardness

25-3

25-3

Experimental Protocols for Differentiation

The most definitive method for distinguishing between chalcocite and djurleite is X-ray

diffraction (XRD).[1] Raman spectroscopy and thermal analysis (Differential Scanning

Calorimetry/Thermogravimetric Analysis) also provide valuable complementary information.

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying chalcocite and djurleite due to their distinct
crystal structures, which result in unique diffraction patterns.

Experimental Workflow:
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A generalized workflow for XRD analysis.

Detailed Methodology:
e Sample Preparation:

o Carefully grind the sample to a fine, homogeneous powder using an agate mortar and
pestle. Avoid excessive grinding, as this can induce phase transformations.[3]

o The powdered sample should be packed into a standard XRD sample holder, ensuring a
flat, smooth surface level with the holder's top.

e Instrument Parameters (Typical):

[¢]

Radiation: Cu Ka (A = 1.5406 A)

[¢]

Voltage and Current: 40-45 kV and 30-40 mA

[e]

Scan Range (26): 10° to 80°

o

Step Size: 0.01° to 0.02°

[¢]

Scan Speed/Time per Step: 1 to 5 seconds
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o Data Analysis:

o The resulting diffraction pattern should be compared with standard diffraction patterns for
low chalcocite (e.g., JCPDS #00-029-0578) and djurleite (e.g., JCPDS #00-023-0959).

o For quantitative analysis of mixed phases, Rietveld refinement of the powder diffraction
data can be performed.

Comparative XRD Data:

The following table presents a selection of the most intense and characteristic diffraction peaks
for low chalcocite and djurleite, which are crucial for their identification.

Low Chalcocite (JCPDS #00-029-0578) Djurleite (JCPDS #00-023-0959)
d-spacing (A) Intensity (%)

3.38 50

3.23 50

3.05 70

2.89 40

2.43 60

2.39 100

1.96 80

1.87 70

Raman Spectroscopy

Raman spectroscopy can be a rapid, non-destructive technique to differentiate between
chalcocite and djurleite, although the spectral differences can be subtle.

Experimental Workflow:
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A generalized workflow for Raman spectroscopy.

Detailed Methodology:
e Sample Preparation:

o Asmall, representative portion of the sample is placed on a microscope slide. For micro-
Raman analysis, a polished surface can be used to target specific grains.

e Instrument Parameters (Typical):

[¢]

Laser Wavelength: 514.5 nm, 532 nm, or 633 nm

[¢]

Laser Power: Kept low (e.g., < 1 mW at the sample) to avoid laser-induced phase

transformations.

o

Objective: 50x or 100x

[e]

Acquisition Time: 10 to 60 seconds, with multiple accumulations to improve signal-to-noise
ratio.

o Data Analysis:

o The primary distinguishing feature is a broad Raman band that is shifted between the two
phases. For djurleite, this band is typically observed around 294 cm~—1, while for chalcocite,
it appears at a slightly higher wavenumber, around 300 cm~1.[6]
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Comparative Raman Data:

Characteristic Raman

Phase Notes
Peak(s)
] The spectrum of CuzS can be
Low Chalcocite Broad band around 300 cm~1
weak and broad.[7]
The peak is shifted to a lower
Djurleite Broad band around 294 cm~1 wavenumber compared to

chalcocite.[6]

Thermal Analysis (DSCITGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to
identify the characteristic phase transition temperatures of chalcocite and djurleite.

Experimental Workflow:
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A generalized workflow for thermal analysis.

Detailed Methodology:
e Sample Preparation:

o A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and
placed in an inert crucible (e.g., alumina or platinum).
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e Instrument Parameters (Typical):
o Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation.
o Heating Rate: 5 to 20 °C/min.

o Temperature Range: Typically from room temperature to at least 150°C to encompass
both phase transitions.

e Data Analysis:

o The DSC curve will show an endothermic peak corresponding to the phase transition from
the low-temperature monoclinic phase to the high-temperature hexagonal phase.

o The onset temperature of this peak is indicative of the phase present: ~93°C for djurleite
and ~103.5°C for low chalcocite.[4]

o The TGA curve should show no significant mass loss in an inert atmosphere during these
transitions.

Structural and Phase Relationships

The crystal structures of low chalcocite and djurleite are both based on a distorted hexagonal
close-packed sulfur sublattice, with copper atoms occupying various interstitial sites. The subtle
differences in their structures give rise to their distinct properties.

Low Chalcocite Djurleite
(Monoclinic, P21/c) (Monoclinic, P21/n)

~103.5°C ~93°C

High Chalcocite
(Hexagonal, P6s/mmc)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.rruff.net/doclib/zk/vol150/ZK150_299.pdf
https://www.benchchem.com/product/b3421677?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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